Glisoprenin D

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

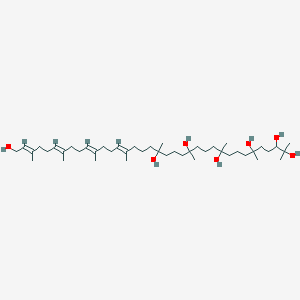

Glisoprenin D is a polyprenol . It is a natural product found in Clonostachys rosea . It is also a useful organic compound for research related to life sciences .

Synthesis Analysis

The complete stereostructure of the natural product (+)-glisoprenin A had been predicted via a novel application of chiral lanthanide shift reagents. Confirmation of the predicted stereostructure of (+)-glisoprenin A and validation of the chiral lanthanide shift approach have now been achieved through total synthesis .

Molecular Structure Analysis

The molecular formula of this compound is C45H84O7 . The IUPAC name is (2E,6E,10E,14E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14-tetraene-1,19,23,27,31,34,35-heptol . This compound contains total 135 bond(s); 51 non-H bond(s), 4 multiple bond(s), 30 rotatable bond(s), 4 double bond(s), 7 hydroxyl group(s), 1 primary alcohol(s), 1 secondary alcohol(s) and 5 tertiary alcohol(s) .

Chemical Reactions Analysis

The complete stereostructure of the natural product (+)-glisoprenin A had been predicted via a novel application of chiral lanthanide shift reagents .

Physical and Chemical Properties Analysis

The molecular weight of this compound is 737.1 g/mol . It has a Hydrogen Bond Donor Count of 7 and a Hydrogen Bond Acceptor Count of 7 . It also has a Rotatable Bond Count of 30 . The exact mass is 736.62170501 g/mol .

Scientific Research Applications

Inhibition of Appressorium Formation in Pathogens

Glisoprenin D has been identified as an inhibitor of appressorium formation in Magnaporthe grisea, a pathogen causing rice blast disease. This inhibitory effect is significant as appressoria are critical structures used by fungal pathogens to infect host plants. Research by Thines et al. (1998) and Thines, Eilbert, Sterner, and Anke (2000) found that this compound, among other glisoprenins, prevented the formation of appressoria on hydrophobic surfaces, indicating its potential in controlling fungal diseases in crops (Thines et al., 1998) (Thines, Eilbert, Sterner, & Anke, 2000).

Structure and Synthesis Studies

Understanding the structure of this compound has been fundamental in exploring its biological activities. Joshi, Gloer, and Wicklow (1999) and Adams, Ghosh, and Kishi (2004) conducted studies focusing on the structural analysis and synthesis of this compound and related compounds. These investigations provide a basis for further research and potential modification of these compounds for various applications (Joshi, Gloer, & Wicklow, 1999) (Adams, Ghosh, & Kishi, 2004).

Potential Therapeutic Applications

Research by Nishida, Huang, Tomoda, and Ōmura (1992) discovered that this compound and its analogs are inhibitors of acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. This finding suggests a potential therapeutic application of this compound in the treatment of diseases related to cholesterol and lipid metabolism (Nishida, Huang, Tomoda, & Ōmura, 1992).

Future Directions

Properties

IUPAC Name |

(2E,6E,10E,14E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14-tetraene-1,19,23,27,31,34,35-heptol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H84O7/c1-36(18-11-19-37(2)21-13-23-39(4)26-35-46)20-12-22-38(3)24-14-27-42(7,49)28-15-29-43(8,50)30-16-31-44(9,51)32-17-33-45(10,52)34-25-40(47)41(5,6)48/h18,21-22,26,40,46-52H,11-17,19-20,23-25,27-35H2,1-10H3/b36-18+,37-21+,38-22+,39-26+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNDDBQOCUDCDV-QYOQUFJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCC(C(C)(C)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCC(C(C)(C)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H84O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

737.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-4-methylpiperazine](/img/structure/B2372677.png)

![1-(Tert-butyl)-4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2372680.png)

![N-[2-(2-hydroxyethoxy)ethyl]-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2372681.png)

![3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]cyclobutane-1-carboxylic acid](/img/structure/B2372684.png)

![3-[1-{[2-(sec-butylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide](/img/structure/B2372690.png)